NAFARELIN ACETATE

Catalog No.
S536594
CAS No.
86220-42-0
M.F
C68H89N17O16
M. Wt
1400.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NAFARELIN ACETATE

CAS Number

86220-42-0

Product Name

NAFARELIN ACETATE

IUPAC Name

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;hydrate

Molecular Formula

C68H89N17O16

Molecular Weight

1400.5 g/mol

InChI

InChI=1S/C66H83N17O13.C2H4O2.H2O/c1-36(2)25-48(58(89)76-47(13-7-23-71-66(68)69)65(96)83-24-8-14-54(83)64(95)73-33-55(67)86)77-60(91)50(28-38-15-18-39-9-3-4-10-40(39)26-38)78-59(90)49(27-37-16-19-43(85)20-17-37)79-63(94)53(34-84)82-61(92)51(29-41-31-72-45-12-6-5-11-44(41)45)80-62(93)52(30-42-32-70-35-74-42)81-57(88)46-21-22-56(87)75-46;1-2(3)4;/h3-6,9-12,15-20,26,31-32,35-36,46-54,72,84-85H,7-8,13-14,21-25,27-30,33-34H2,1-2H3,(H2,67,86)(H,70,74)(H,73,95)(H,75,87)(H,76,89)(H,77,91)(H,78,90)(H,79,94)(H,80,93)(H,81,88)(H,82,92)(H4,68,69,71);1H3,(H,3,4);1H2/t46-,47-,48-,49-,50+,51-,52-,53-,54-;;/m0../s1

InChI Key

FSBTYDWUUWLHBD-UDXTWCDOSA-N

SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O.O

Synonyms

5-OXO-L-PROLYL-L-HISTIDYL-L-TRYPTOPHYL-L-SERYL-L-TYROSYL-3-(2-NAPHTHYL)-D-ALANYL-L-LEUCYL-L-ARGINYL-L-PROLYLGLYCINAMIDE ACETATE HYDRATE;NAFARELIN ACETATE;NAFARELIN ACETATE HYDRATE;5-Oxo-L-prolyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-3-(2-naphthyl

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O.O

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CC3=CC=CC=C3C=C2)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.CC(=O)O.O

Nafarelin acetate is a synthetic analog of gonadotropin-releasing hormone (GnRH), specifically designed to mimic its action in the body. It is classified as a potent agonistic peptide, which means it stimulates the release of hormones from the pituitary gland, particularly luteinizing hormone and follicle-stimulating hormone. This results in a temporary increase in gonadal steroidogenesis, which is the production of sex hormones by the gonads. Nafarelin acetate is primarily used in a nasal spray formulation known as Synarel, which is administered intranasally to treat conditions such as central precocious puberty and endometriosis .

The chemical structure of nafarelin acetate consists of a decapeptide with the formula C68H87N17O15C_{68}H_{87}N_{17}O_{15} and a molecular weight of approximately 1400.563 g/mol. Its IUPAC name is complex, reflecting its intricate structure, which includes various amino acid residues and modifications .

Nafarelin works by mimicking the initial stimulatory effect of GnRH on the pituitary gland []. This initial stimulation leads to a temporary increase in the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, with continuous administration, Nafarelin desensitizes the GnRH receptors, leading to a subsequent decrease in LH and FSH production []. This decrease in gonadotropin hormones ultimately reduces sex hormone (estrogen and testosterone) production.

Toxicity

Nafarelin is generally well-tolerated, but common side effects include headache, nasal congestion, and vaginal dryness []. In rare cases, more serious side effects like bone mineral density loss can occur with prolonged use [].

Pregnancy Category X

Nafarelin can cause fetal harm and is contraindicated in pregnant women [].

Central Precocious Puberty (CPP)

  • Delaying Pubertal Development: In children with CPP, Synarel acts to slow or halt the progression of secondary sexual characteristics such as breast development, menstruation, testicular enlargement, and facial hair growth. This delay allows for improved bone maturity and potentially taller final adult height. Studies have shown its efficacy in achieving this objective, with one study demonstrating a significant delay in bone age advancement and improved height prognosis in treated girls compared to untreated controls [].
  • Psychosocial Benefits: Early puberty can be psychologically stressful for children, leading to social isolation and emotional distress. Synarel's ability to delay pubertal development can provide valuable time for emotional and social adjustment before physical changes occur, potentially improving their well-being [].

Endometriosis

  • Managing Pain and Symptoms: Endometriosis, a condition where tissue similar to the uterine lining grows outside the uterus, causes chronic pelvic pain, infertility, and other issues. Synarel, by suppressing estrogen production, can reduce the growth of endometrial implants, leading to pain relief and improved quality of life for patients [].
  • Preserving Fertility: While not a cure, Synarel can be used as a temporary fertility-sparing treatment for endometriosis, particularly in young women who desire future pregnancy. Studies suggest its effectiveness in reducing endometrial lesions and improving subsequent pregnancy rates [].
Important Note

This information is for educational purposes only and should not be interpreted as medical advice. Always consult with a healthcare professional for diagnosis and treatment recommendations.

Additional Resources:

  • SYNAREL® (nafarelin acetate) Clinical Pharmacology | Pfizer Medical Information - US:
  • SYNAREL® (nafarelin acetate) Indications and Usage | Pfizer Medical Information - US:
That are essential for its pharmacological activity. Upon administration, it acts as an agonist at GnRH receptors, leading to the release of gonadotropins from the anterior pituitary gland. Initially, this stimulates ovarian and testicular function, but with continuous administration, it leads to downregulation of these receptors and decreased secretion of gonadal steroids over time .

The compound itself is formed through the reaction of nafarelin with acetic acid, resulting in its acetate salt form. The synthesis involves specific steps to ensure that the peptide maintains its biological activity while being stable enough for therapeutic use .

The synthesis of nafarelin acetate involves several key steps:

  • Peptide Synthesis: The base compound is synthesized using solid-phase peptide synthesis techniques that allow for precise control over amino acid sequences.
  • Acetylation: The synthesized nafarelin is then reacted with acetic acid to form nafarelin acetate.
  • Purification: The final product undergoes purification processes such as high-performance liquid chromatography to ensure high purity and potency.
  • Formulation: The purified compound is formulated into a nasal spray solution that includes stabilizers and preservatives .

Nafarelin acetate has several medical applications:

  • Central Precocious Puberty: It is used to delay premature sexual maturation in children.
  • Endometriosis: It helps manage endometriosis symptoms by reducing estrogen levels.
  • Uterine Fibroids: It may be utilized off-label for treating uterine fibroids due to its ability to lower estrogen levels.

The drug's effectiveness in these areas makes it a valuable therapeutic option in endocrinology and gynecology .

Nafarelin acetate has been studied for potential interactions with other medications. Notably, co-administration with certain drugs can increase the risk of adverse effects such as myopathy or rhabdomyolysis when combined with fusidic acid. Additionally, its pharmacokinetics can be influenced by factors such as liver function and other medications that affect hormonal pathways .

Clinical studies have not fully elucidated all interaction potentials; thus, caution is advised when prescribing nafarelin acetate alongside other treatments.

Several compounds share similarities with nafarelin acetate due to their roles as GnRH analogs or agonists. Here are some notable examples:

Compound NameStructure TypeKey Differences
Leuprolide AcetateGnRH AgonistMore potent suppression of gonadal function; used primarily for prostate cancer treatment.
Goserelin AcetateGnRH AgonistLonger half-life; used for prostate cancer and breast cancer treatment.
TriptorelinGnRH AgonistUsed mainly for prostate cancer; has a different amino acid sequence compared to nafarelin.
BuserelinGnRH AgonistPrimarily used in veterinary medicine; similar agonistic properties but different applications.

Nafarelin acetate's unique structure, particularly the 3-(2-naphthyl)-D-alanine substitution at residue 6, differentiates it from these compounds, contributing to its specific pharmacological profile and applications in treating central precocious puberty and endometriosis .

Hydrogen Bond Acceptor Count

18

Hydrogen Bond Donor Count

18

Exact Mass

1399.66731982 g/mol

Monoisotopic Mass

1399.66731982 g/mol

Heavy Atom Count

101

UNII

TH2HMT9YBQ
8ENZ0QJW4H

Sequence

XHWSYXLRPG

Related CAS

76932-56-4 (Parent)

Pharmacology

Nafarelin Acetate is the acetate salt form of nafarelin, a modified synthetic porcine luteinizing hormone (LH)-releasing hormone peptide analog, with gonadotropin-releasing hormone (GnRH) agonist activity. Upon nasal inhalation, nafarelin acetate binds to the GnRH receptor. This initially results in the release of the gonadotropins, follicle-stimulating hormone (FSH) and LH, from the pituitary gland; however, prolonged stimulation of the GnRH receptor desensitizes the receptor, which leads to decreased secretion of FSH and LH. In females, the inhibition of gonadotropin secretion causes hypogonadotropic hypogonadism leading to decreased production of estrogen and progesterone and anovulation. In males, the inhibition of LH secretion prevents the production and release of testosterone from Leydig cells in the testes and causes a significant decline in testosterone production that is near the levels seen following castration.

MeSH Pharmacological Classification

Fertility Agents, Female

Wikipedia

Nafarelin acetate
Nafarelin acetate hydrate

FDA Medication Guides

Synarel
Nafarelin Acetate
SPRAY, METERED;NASAL
PFIZER
01/31/2023

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-09-12
1: Alizadeh B, Bahari Javan N, Akbari Javar H, Khoshayand MR, Dorkoosh F.
Prolonged injectable formulation of Nafarelin using in situ gel combination
delivery system. Pharm Dev Technol. 2017 May 5:1-13. doi:
10.1080/10837450.2017.1321662. [Epub ahead of print] PubMed PMID: 28430010.


2: Bar-Hava I, Mizrachi Y, Karfunkel-Doron D, Omer Y, Sheena L, Carmon N,
Ben-David G. Intranasal gonadotropin-releasing hormone agonist (GnRHa) for
luteal-phase support following GnRHa triggering, a novel approach to avoid
ovarian hyperstimulation syndrome in high responders. Fertil Steril. 2016
Aug;106(2):330-3. doi: 10.1016/j.fertnstert.2016.04.004. Epub 2016 Apr 22. PubMed
PMID: 27114332.


3: Lahav-Baratz S, Koifman M, Sabo E, Auslender R, Dirnfeld M. p27 and its
ubiquitin ligase Skp2 expression in endometrium of IVF patients with repeated
hormonal stimulation. Reprod Biomed Online. 2016 Mar;32(3):308-15. doi:
10.1016/j.rbmo.2015.11.022. Epub 2015 Dec 30. PubMed PMID: 26795496.


4: Bissell DM, Wang B, Lai J. Hereditary Coproporphyria. 2012 Dec 13 [updated
2015 Jul 1]. In: Pagon RA, Adam MP, Ardinger HH, Wallace SE, Amemiya A, Bean LJH,
Bird TD, Ledbetter N, Mefford HC, Smith RJH, Stephens K, editors. GeneReviews®
[Internet]. Seattle (WA): University of Washington, Seattle; 1993-2017. Available
from http://www.ncbi.nlm.nih.gov/books/NBK114807/
PubMed PMID: 23236641.

Explore Compound Types